(2S)-But-3-yn-2-amine
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Overview
Description
(2S)-But-3-yn-2-amine is an organic compound with the molecular formula C4H7N It is a chiral amine with an alkyne functional group, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-But-3-yn-2-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of propargylamine derivatives. This process often employs rhodium or ruthenium catalysts under high pressure and temperature conditions to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral ligands and catalysts is crucial to maintain the stereochemical integrity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated amines using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Reagents like alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Substituted amines and amides.
Scientific Research Applications
(2S)-But-3-yn-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-But-3-yn-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds share the chiral center and amine functionality but differ in the presence of additional functional groups.
Propargylamines: These compounds have a similar alkyne group but may lack the specific stereochemistry of (2S)-But-3-yn-2-amine.
Uniqueness: this compound is unique due to its combination of chirality and alkyne functionality, which allows for diverse chemical reactivity and potential biological activity. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
(2S)-but-3-yn-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMYOZQUCUWFT-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717359 |
Source
|
Record name | (2S)-But-3-yn-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54164-69-1 |
Source
|
Record name | (2S)-But-3-yn-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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